
4-(2-Bromopropyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromopropyl)morpholine: is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 2-bromopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromopropyl)morpholine typically involves the reaction of morpholine with 2-bromopropane. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Bromopropyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding propylmorpholine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Nucleophilic Substitution: Products include azidopropylmorpholine, thiocyanatopropylmorpholine, and methoxypropylmorpholine.
Oxidation: Products include oxo derivatives and other oxidized forms.
Reduction: The major product is propylmorpholine.
Applications De Recherche Scientifique
4-(2-Bromopropyl)morpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(2-Bromopropyl)morpholine involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The morpholine ring can interact with biological targets, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(3-Bromopropyl)morpholine: Similar structure but with the bromine atom on the third carbon of the propyl chain.
Morpholine: The parent compound without the bromopropyl substitution.
N-Substituted Morpholines: Compounds with various substituents on the nitrogen atom of the morpholine ring.
Uniqueness: 4-(2-Bromopropyl)morpholine is unique due to the presence of the 2-bromopropyl group, which imparts specific reactivity and properties. This substitution allows for targeted chemical modifications and interactions, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.
Propriétés
Numéro CAS |
89796-24-7 |
|---|---|
Formule moléculaire |
C7H15Br2NO |
Poids moléculaire |
289.01 g/mol |
Nom IUPAC |
4-(2-bromopropyl)morpholine;hydrobromide |
InChI |
InChI=1S/C7H14BrNO.BrH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6H2,1H3;1H |
Clé InChI |
FTWHMILFFNJOLI-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCOCC1)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


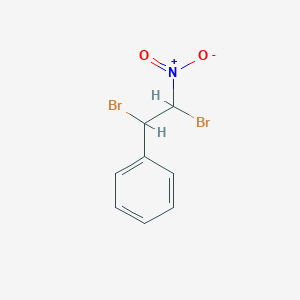
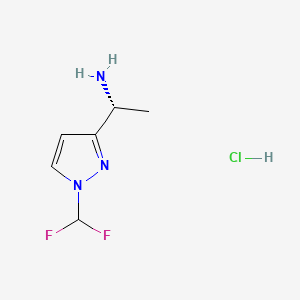
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)
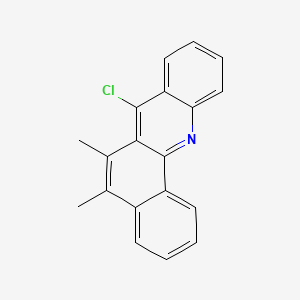
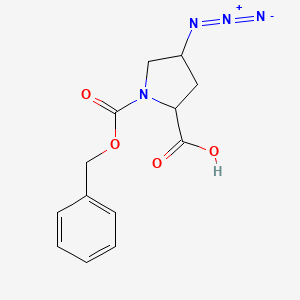
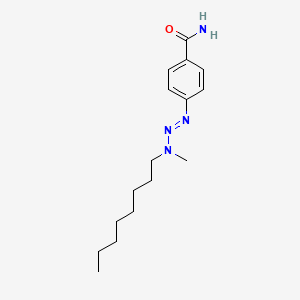
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)
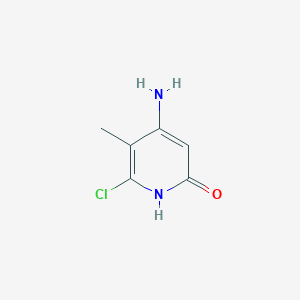
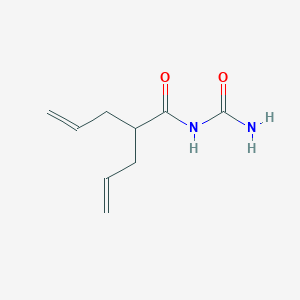
![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)
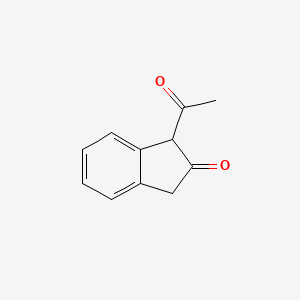
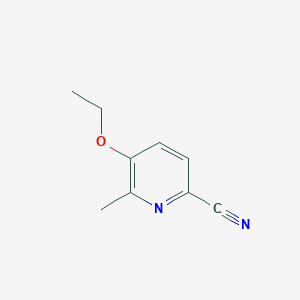
![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)
